2-Chloro-4-isopropylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQGGRUPKXCGJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-isopropylpyridine: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized heterocyclic compounds is paramount. Among these, pyridine derivatives stand out for their prevalence in a vast array of bioactive molecules. 2-Chloro-4-isopropylpyridine is a key substituted pyridine that serves as a versatile chemical intermediate. Its unique arrangement of a nucleophilically susceptible chlorine atom, a sterically influential isopropyl group, and the inherent electronic properties of the pyridine ring makes it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, proven synthesis methodologies, and its role as a precursor in the development of novel compounds, offering a technical resource for researchers and professionals in the chemical and pharmaceutical sciences.

Core Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental properties. This compound is identified by the CAS Number 959020-16-7.[1][2] Its structure consists of a pyridine ring chlorinated at the 2-position and substituted with an isopropyl group at the 4-position.

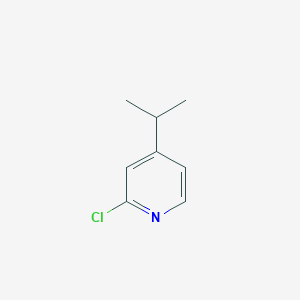

Molecular Structure

The spatial arrangement of atoms dictates the molecule's reactivity and interactions.

Caption: 2D structure of this compound.

Chemical Identifiers

For unambiguous identification in databases and literature, a standardized set of identifiers is used.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-4-propan-2-ylpyridine | [3][] |

| CAS Number | 959020-16-7 | [1][2][] |

| Molecular Formula | C₈H₁₀ClN | [1][3] |

| Molecular Weight | 155.62 g/mol | [1][3] |

| Canonical SMILES | CC(C)C1=CC(=NC=C1)Cl | [3][] |

| InChI Key | VCQGGRUPKXCGJN-UHFFFAOYSA-N | [3][] |

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are critical for its handling, reaction setup, and purification.

Physical Properties

The predicted and observed physical properties inform storage and experimental design.

| Property | Value | Notes |

| Boiling Point | 211.4 ± 20.0 °C | Predicted value.[5] |

| Density | 1.075 ± 0.06 g/cm³ | Predicted value.[5] |

| LogP | 2.86 - 2.9 | Indicates moderate lipophilicity.[1][3] |

| pKa | 0.90 ± 0.10 | Predicted value for the conjugate acid.[5] |

| Storage | 2-8 °C, Inert atmosphere | Recommended for maintaining stability.[] |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural proof of the molecule. While specific spectra for this compound are not broadly published, its features can be reliably predicted.[6][7][8]

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a molecular ion (M+) peak at m/z 155 and an M+2 peak at m/z 157 with an approximate 3:1 ratio, characteristic of a monochlorinated compound. A significant fragment would be the loss of a methyl group (M-15) from the isopropyl moiety, resulting in a peak at m/z 140.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum would display characteristic signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The isopropyl group would present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).

-

¹³C NMR Spectroscopy: The carbon NMR would show eight distinct signals. The carbon atom attached to the chlorine (C2) would be significantly shifted. The carbons of the isopropyl group would appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching bands characteristic of the pyridine ring, and a C-Cl stretching vibration in the fingerprint region.

Caption: Workflow for spectroscopic confirmation.

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature, which offers a reliable and high-yield route suitable for laboratory and industrial scales.[9]

Synthetic Pathway Overview

The core strategy involves a Grignard reaction on a pyridine ester followed by reduction. This approach is advantageous due to the commercial availability of the starting material, 2-chloroisonicotinic acid methyl ester, and the operational simplicity of the reactions.[9]

Caption: High-level synthesis pathway.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent CN112321494B.[9]

Step 1: Synthesis of 4-(2-hydroxyisopropyl)-2-chloropyridine

-

Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloroisonicotinic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, ~20 mL per gram of ester).

-

Grignard Addition: Cool the solution to between -50 and -60 °C using a dry ice/acetone bath.

-

Slowly add a solution of methyl magnesium bromide in THF (1M, ~2.5-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -50 °C.

-

Causality: The low temperature is critical to prevent side reactions and ensure selective 1,2-addition of the Grignard reagent to the ester carbonyl group. Using an excess of the Grignard reagent drives the reaction to completion, forming the tertiary alcohol.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to naturally warm to room temperature (20-30 °C) and stir for 2 hours.

-

Quenching: Cool the mixture to 0-10 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: Saturated NH₄Cl is a mild acidic quenching agent that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing undesired side reactions that could occur with stronger acids.

-

-

Workup: Stir for 30 minutes, then transfer the mixture to a separatory funnel. The layers will separate. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 4-(2-hydroxyisopropyl)-2-chloropyridine.

Step 2: Reduction to this compound

-

Reaction Setup: The crude intermediate from Step 1 is taken to the next step, often without further purification. It is dissolved in an appropriate solvent (e.g., acetic acid or a mixture with a stronger reducing agent system).

-

Reduction: Add a suitable reducing agent (e.g., a system like red phosphorus and hydriodic acid, or catalytic hydrogenation). Heat the reaction to 70-80 °C and maintain for approximately 5 hours.

-

Causality: The reduction of the tertiary benzylic-type alcohol is necessary to form the final isopropyl group. The choice of reducing agent and temperature is optimized for yield and purity, aiming to selectively remove the hydroxyl group without affecting the chloro-substituent or the pyridine ring.

-

-

Workup and Purification: After cooling, the reaction is worked up (e.g., neutralization, extraction). The final product is purified, typically by column chromatography or distillation, to yield this compound with high purity.[9]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its defined points of reactivity. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, a cornerstone reaction in medicinal chemistry.

-

Nucleophilic Substitution: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position susceptible to attack by a wide range of nucleophiles (O-, N-, S-, and C-based). This allows for the facile introduction of diverse functional groups, which is a key strategy for library synthesis and lead optimization in drug discovery.

-

Cross-Coupling Reactions: Like other aryl halides, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[10] This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex biaryl and substituted pyridine structures.[11]

-

Role as a Building Block: It is classified as a "building block," a term for a chemical intermediate used in the synthesis of more complex, often biologically active, molecules.[2][] Halogenated pyridines are integral to the synthesis of drugs targeting a wide array of diseases.[10][12] For instance, related chloropyridine derivatives are precursors to potent enzyme inhibitors and receptor modulators.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, 2-chloropyridine, provides a strong basis for safe handling protocols.[14][15]

-

Hazards: Based on analogous compounds, this compound should be treated as a hazardous substance. Key potential hazards include being harmful if swallowed, toxic upon skin contact or inhalation, and causing skin and severe eye irritation.[14][15]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]

-

Handling and Storage: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[16] Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[]

-

Spill and Disposal: In case of a spill, contain the material and clean up using an absorbent material. Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important heterocyclic building block with well-defined physicochemical properties and reactivity. Its synthesis from readily available precursors via robust chemical transformations makes it an accessible tool for synthetic chemists. The activated chloro-substituent allows for diverse functionalization, positioning this compound as a valuable intermediate in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. Proper understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 959020-16-7 [chemicalbook.com]

- 3. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 959020-16-7 [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. alkalimetals.com [alkalimetals.com]

- 12. chempanda.com [chempanda.com]

- 13. Page loading... [guidechem.com]

- 14. lobachemie.com [lobachemie.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-4-isopropylpyridine (CAS No. 959020-16-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 2-Chloro-4-isopropylpyridine, a key heterocyclic building block in modern organic synthesis. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its significant applications in the pharmaceutical and agrochemical industries. Special emphasis is placed on its role as a versatile intermediate for the development of novel therapeutic agents and crop protection solutions. The guide also includes a thorough analysis of its spectroscopic characteristics and discusses the underlying principles of its reactivity, particularly in nucleophilic aromatic substitution reactions. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, process development, and the synthesis of complex organic molecules.

Introduction

This compound (CAS No. 959020-16-7) is a substituted pyridine derivative that has garnered increasing interest as a versatile intermediate in various fields of chemical synthesis.[1][2] Its unique structural features, namely the presence of a reactive chlorine atom at the 2-position and an isopropyl group at the 4-position of the pyridine ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the position of the chlorine atom, renders the 2-position susceptible to nucleophilic attack, a key feature that is extensively exploited in synthetic chemistry.[3][4] This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its practical applications, to support and inform the work of researchers and professionals in the chemical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 959020-16-7 | [3][4] |

| Molecular Formula | C₈H₁₀ClN | [3][4] |

| Molecular Weight | 155.62 g/mol | [3][4] |

| Appearance | White powder | [1] |

| Boiling Point (Predicted) | 211.4 ± 20.0 °C | [5] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 0.90 ± 0.10 | [5] |

| LogP (Predicted) | 2.8584 | [4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |

| SMILES | CC(C)C1=CC(Cl)=NC=C1 | [4] |

These properties provide essential information for handling, storage, and reaction design involving this compound. The predicted LogP suggests a moderate lipophilicity, which can be a crucial parameter in the design of bioactive molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with one of the most effective and scalable methods being a two-step process starting from 2-chloroisonicotinic acid methyl ester. This method, as detailed in patent CN112321494B, offers high yield and purity, making it suitable for industrial production.

Synthesis Pathway

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent CN112321494B.

Step 1: Synthesis of 4-(2-hydroxyisopropyl)-2-chloropyridine

-

In a suitable reaction vessel, dissolve 340 g of 2-chloroisonicotinic acid methyl ester in 6800 mL of anhydrous tetrahydrofuran (THF) at room temperature until a clear solution is obtained.

-

Cool the reaction mixture to between -50°C and -60°C using an appropriate cooling bath.

-

Slowly add 5000 mL of a 1M solution of methylmagnesium bromide in THF dropwise to the cooled solution, maintaining the temperature within the specified range. The Grignard reagent acts as a nucleophile, attacking the ester carbonyl group twice to form the tertiary alcohol.

-

After the addition is complete, allow the reaction mixture to warm naturally to a temperature of 20-30°C and stir for 2 hours.

-

Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), cool the mixture to 0-10°C.

-

Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This step neutralizes the excess Grignard reagent and hydrolyzes the magnesium alkoxide intermediate.

-

Stir the mixture for 30 minutes, then transfer it to a separatory funnel and allow the layers to separate.

-

Extract the aqueous layer once with ethyl acetate (EA).

-

Combine the organic layers and concentrate them under reduced pressure at 50°C to yield the crude 4-(2-hydroxyisopropyl)-2-chloropyridine as a pale yellow oily liquid. The reported yield for this step is approximately 93.5%.

Step 2: Synthesis of this compound

-

To a reaction flask, add 200 g of 4-(2-hydroxyisopropyl)-2-chloropyridine, 600 g of triethylsilane, and 670 g of trifluoroacetic acid. Triethylsilane serves as the reducing agent, and trifluoroacetic acid acts as a strong acid catalyst to facilitate the dehydroxylation.

-

Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 20 hours, or until the starting material is completely consumed as determined by monitoring.

-

After the reaction is complete, cool the mixture and purify it by column chromatography to obtain this compound as an oily liquid. The reported yield for this step is approximately 82.7%.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a publicly available, comprehensive set of spectra is limited, the expected spectral characteristics can be inferred from the known properties of substituted pyridines and the data mentioned in the synthesis patent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The patent for the synthesis of this compound (CN112321494B) includes a reference to a nuclear magnetic spectrum, confirming its use in the characterization of the final product. Based on the structure, the following signals are expected in the ¹H and ¹³C NMR spectra:

-

¹H NMR: The spectrum should exhibit a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the methine proton of the isopropyl group, and distinct signals for the three aromatic protons on the pyridine ring. The aromatic protons are expected to show characteristic coupling patterns.

-

¹³C NMR: The spectrum will show distinct signals for the two carbons of the isopropyl group and the five carbons of the pyridine ring. The carbon attached to the chlorine atom will be significantly influenced by the halogen's electronegativity and will appear at a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (155.62 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is characteristic of compounds containing a single chlorine atom. Fragmentation patterns would likely involve the loss of the isopropyl group or the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the C-H stretching of the isopropyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration.

Reactivity and Chemical Logic

The reactivity of this compound is primarily dictated by the electronic properties of the pyridine ring and the nature of its substituents.

Nucleophilic Aromatic Substitution

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). In this compound, the chlorine atom at the 2-position is an excellent leaving group, making this position highly activated for nucleophilic aromatic substitution (SNAr) reactions.

Caption: General mechanism of nucleophilic aromatic substitution.

This reactivity is the cornerstone of its utility as a building block, allowing for the introduction of a wide variety of functional groups at the 2-position by reaction with nucleophiles such as amines, alcohols, and thiols.

Applications in Drug Discovery and Agrochemicals

The ability to introduce diverse functionalities onto the pyridine scaffold through the displacement of the chloro group makes this compound a valuable intermediate in the synthesis of biologically active molecules.

Pharmaceutical Applications

Substituted pyridines are a common motif in many approved drugs and clinical candidates. This compound serves as a key starting material for the synthesis of complex molecules with potential therapeutic applications. A notable area of interest is in the development of kinase inhibitors, particularly those targeting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and plays a crucial role in the stability and function of numerous oncoproteins.[6][7][8]

For example, the Hsp90 inhibitor VER-50589 and its analogs feature a substituted pyridine core that could potentially be derived from intermediates like this compound.[2][9][10] The synthesis of such inhibitors often involves the coupling of a substituted 2-chloropyridine with another heterocyclic fragment, highlighting the importance of this building block in medicinal chemistry.[11][12][13][14]

Agrochemical Applications

The pyridine scaffold is also prevalent in a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[15] this compound is classified as an intermediate for the synthesis of herbicides.[16] The development of novel agrochemicals often involves the exploration of new substitution patterns on heterocyclic rings to enhance efficacy, selectivity, and environmental safety. The reactivity of the 2-chloro group allows for the facile introduction of various toxophores or other functional groups necessary for herbicidal or pesticidal activity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of complex molecular architectures. The scalable synthesis of this intermediate further enhances its utility for both research and industrial applications. As the demand for novel therapeutic agents and more effective crop protection solutions continues to grow, the importance of key intermediates like this compound in driving innovation is undeniable. This guide provides a solid foundation of technical knowledge to aid researchers and professionals in leveraging the full potential of this important chemical compound.

References

-

Synthesis and Biological Evaluation of Novobiocin Core Analogues as Hsp90 Inhibitors. (n.d.). Wiley Online Library. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Some representative Hsp90 inhibitors and compounds 14 and 15. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). Nature. Retrieved from [Link]

-

Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. (n.d.). RSC Publishing. Retrieved from [Link]

-

Development of VER-50589 analogs as novel Hsp90 inhibitors. (2023). PubMed. Retrieved from [Link]

-

Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel deguelin-based heat shock protein 90 (HSP90) inhibitors targeting proliferation and angiogenesis. (2012). PubMed. Retrieved from [Link]

-

VER-50589 - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. Retrieved from [Link]

-

4-Chloro-2-isopropylpyridine. (n.d.). PubChem. Retrieved from [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.

-

Antiviral activity of the HSP90 inhibitor VER-50589 against enterovirus 71. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Development of novel pyridine-based agrochemicals: A review. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Search for patents. (n.d.). USPTO. Retrieved from [Link]

-

14.1 Introduction to IR Spectroscopy. (2018). YouTube. Retrieved from [Link]

-

2-Isopropylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. This compound | 959020-16-7 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 959020-16-7 [chemicalbook.com]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Development of VER-50589 analogs as novel Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of novel deguelin-based heat shock protein 90 (HSP90) inhibitors targeting proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. VER-50589 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 2-CHLORO-4-ISOPROPYL PYRIDINE Online | 2-CHLORO-4-ISOPROPYL PYRIDINE Manufacturer and Suppliers [scimplify.com]

An In-Depth Technical Guide to 2-Chloro-4-(propan-2-yl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-(propan-2-yl)pyridine, a key heterocyclic building block in modern medicinal chemistry. The document delves into its structural characterization, physicochemical properties, and detailed synthetic methodologies. A core focus is placed on its reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental to its utility. The guide explores its application as a crucial intermediate in the synthesis of pharmacologically active agents, supported by detailed experimental protocols and analytical procedures for quality control. Safety and handling considerations are also addressed to ensure its effective and responsible use in a research and development setting. This document serves as a critical resource for scientists leveraging this versatile scaffold in drug discovery programs.

Introduction and Nomenclature

2-Chloro-4-(propan-2-yl)pyridine, also commonly known as 2-chloro-4-isopropylpyridine, is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[][2] Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 4-position.

The IUPAC name for this compound is 2-chloro-4-propan-2-ylpyridine .[3] The chlorine atom at the 2-position is an excellent leaving group, making the molecule susceptible to nucleophilic aromatic substitution and a prime candidate for various cross-coupling reactions.[4] The isopropyl group at the 4-position provides steric bulk and modulates the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives. These structural features make it an indispensable building block for constructing molecular architectures with desired therapeutic properties.[][2]

Physicochemical and Computed Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis, including planning reactions, choosing appropriate solvents, and designing purification strategies.

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-propan-2-ylpyridine | [3] |

| CAS Number | 959020-16-7 | [5] |

| Molecular Formula | C₈H₁₀ClN | [3] |

| Molecular Weight | 155.62 g/mol | [3] |

| Boiling Point (Predicted) | 211.4 ± 20.0 °C | [6] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 0.90 ± 0.10 | [6] |

| XLogP3 | 2.9 | [3] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [7] |

Synthesis Methodologies

The efficient synthesis of 2-chloro-4-(propan-2-yl)pyridine is critical for its application in larger-scale drug development campaigns. One robust and high-yield method starts from 2-chloroisonicotinic acid methyl ester.[8] This approach involves a two-step process that is amenable to industrial production due to its use of readily available starting materials and straightforward operations.[8]

Two-Step Synthesis from 2-Chloroisonicotinic Acid Methyl Ester

This patented method provides high-purity 2-chloro-4-(propan-2-yl)pyridine with a high overall yield.[8]

Step 1: Grignard Addition to form 4-(2-hydroxyisopropyl)-2-chloropyridine The first step involves the reaction of 2-chloroisonicotinic acid methyl ester with a Grignard reagent, such as methyl magnesium bromide, to form the tertiary alcohol intermediate.[8]

Step 2: Reduction of the Tertiary Alcohol The intermediate, 4-(2-hydroxyisopropyl)-2-chloropyridine, is then subjected to a reduction reaction to yield the final product, 2-chloro-4-(propan-2-yl)pyridine.[8]

Detailed Experimental Protocol

-

Step 1: Synthesis of 4-(2-hydroxyisopropyl)-2-chloropyridine.

-

Dissolve 2-chloroisonicotinic acid methyl ester (1 part by weight) in an appropriate solvent like tetrahydrofuran (THF) (20 parts by volume) at room temperature.

-

Cool the solution to a temperature between -50 and -60 °C.

-

Slowly add a solution of methyl magnesium bromide (e.g., 1M in THF) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (20-30 °C) and stir for approximately 2 hours.

-

Cool the mixture to 0-10 °C and quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Stir for 30 minutes, then separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude 4-(2-hydroxyisopropyl)-2-chloropyridine intermediate.[8]

-

-

Step 2: Synthesis of 2-chloro-4-(propan-2-yl)pyridine.

-

The crude intermediate from Step 1 is reacted with a suitable reducing agent.

-

The reaction is typically carried out at a temperature ranging from 20-150 °C, with a preferred range of 70-80 °C.[8]

-

The reaction time can vary from 2 to 20 hours, with 5 hours being optimal in many cases.[8]

-

Upon completion, the reaction mixture is worked up and purified (e.g., by distillation or chromatography) to yield high-purity 2-chloro-4-(propan-2-yl)pyridine.

-

Synthesis Workflow Diagram

Sources

- 2. This compound | 959020-16-7 [chemicalbook.com]

- 3. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-(prop-2-en-1-yloxy)pyridine | 1340215-30-6 | Benchchem [benchchem.com]

- 5. CAS 959020-16-7 | 2-Chloro-4-(iso-propyl)pyridine - Synblock [synblock.com]

- 6. This compound CAS#: 959020-16-7 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-4-isopropylpyridine: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-isopropylpyridine (CAS No. 959020-16-7), a key heterocyclic building block for professionals in chemical research and drug development. The document details the compound's physical and chemical properties, presents a robust, step-by-step synthesis protocol, and offers an in-depth analysis of its chemical reactivity. Particular focus is given to its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex pharmaceutical and agrochemical agents. Safety protocols and handling guidelines are also provided to ensure its effective and safe application in a laboratory setting.

Introduction

Heterocyclic compounds, particularly substituted pyridines, form the structural core of countless pharmaceutical agents and biologically active molecules.[1] Their importance stems from the pyridine ring's ability to engage in hydrogen bonding and other molecular interactions, influencing the pharmacokinetic and pharmacodynamic properties of a drug. This compound is a versatile intermediate, offering two primary points for chemical modification: the reactive chlorine atom at the 2-position and the pyridine ring itself, which can be functionalized further. The presence of the isopropyl group at the 4-position modulates the electronic properties and lipophilicity of the molecule. This guide serves as a foundational resource for scientists, explaining the causality behind its synthesis and reactivity, thereby enabling its strategic deployment in complex synthetic campaigns.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 4-position.[2]

Summary of Properties

The following table summarizes the key identifiers and physicochemical properties of this compound. It is critical to note that while some properties are well-documented, specific experimental values for boiling and melting points are not consistently available in the literature; therefore, predicted values are provided where necessary.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-propan-2-ylpyridine | [2] |

| Synonyms | 2-Chloro-4-(iso-propyl)pyridine, 4-isopropyl-2-chloropyridine | [2][3] |

| CAS Number | 959020-16-7 | [4][5] |

| Molecular Formula | C₈H₁₀ClN | [2][5] |

| Molecular Weight | 155.62 g/mol | [2][5] |

| Physical State | Oily liquid (as per synthesis) | [6] |

| Boiling Point | 211.4 ± 20.0 °C (Predicted) | [7] |

| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [7] |

| LogP (Octanol/Water) | 2.8584 | [5] |

| TPSA | 12.89 Ų | [5] |

Disclaimer: Predicted values are computationally derived and should be used as estimates. Experimental verification is recommended.

Spectroscopic and Chromatographic Data

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M+): The molecular ion peak is expected at m/z 155, corresponding to the molecular weight of the compound.[2] The presence of a chlorine atom will result in a characteristic M+2 isotope peak at m/z 157 with an intensity of approximately one-third that of the M+ peak.

-

Key Fragmentation: A prominent fragment is observed at m/z 140, corresponding to the loss of a methyl group (-CH₃) from the isopropyl moiety.[2] This fragmentation is a common pathway for molecules containing an isopropyl group, as it leads to the formation of a stable secondary carbocation.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts (in ppm) in a standard solvent like CDCl₃ are as follows.[10][11][12]

-

Aromatic Protons (Pyridine Ring):

-

H-6 (doublet, ~8.2-8.4 ppm): This proton is adjacent to the electronegative nitrogen atom and is expected to be the most downfield of the aromatic signals.

-

H-5 (doublet, ~7.2-7.4 ppm): This proton is coupled to the H-6 proton.

-

H-3 (singlet or narrow doublet, ~7.0-7.2 ppm): This proton has no adjacent protons, leading to a singlet or a very small coupling to H-5.

-

-

Isopropyl Group Protons:

-

CH (septet, ~3.0-3.2 ppm): The single proton of the isopropyl group is split into a septet by the six equivalent methyl protons.

-

CH₃ (doublet, ~1.2-1.4 ppm): The six protons of the two methyl groups are equivalent and appear as a doublet, split by the single methine proton.

-

-

Aromatic Carbons (Pyridine Ring):

-

C-2 (~151-153 ppm): The carbon atom bonded to the chlorine atom.

-

C-6 (~149-151 ppm): The carbon atom adjacent to the nitrogen.

-

C-4 (~158-160 ppm): The carbon atom bonded to the isopropyl group.

-

C-3 (~121-123 ppm):

-

C-5 (~119-121 ppm):

-

-

Isopropyl Group Carbons:

-

CH (~34-36 ppm):

-

CH₃ (~23-25 ppm):

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands are:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1550-1600 cm⁻¹ and ~1400-1500 cm⁻¹

-

C-Cl stretching: ~1050-1100 cm⁻¹ (This can be a complex region).[13]

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from 2-chloroisonicotinic acid methyl ester. This method, detailed in patent literature, offers high yield and purity.[6]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent CN112321494B.[6]

Step 1: Synthesis of 4-(2-hydroxyisopropyl)-2-chloropyridine

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 340 g of 2-chloroisonicotinic acid methyl ester in 6800 mL of tetrahydrofuran (THF) at room temperature until a clear solution is obtained.

-

Cool the reaction mixture to between -50 °C and -60 °C using a dry ice/acetone bath.

-

Slowly add 5000 mL of a 1M solution of methyl magnesium bromide in THF dropwise, ensuring the internal temperature is maintained below -50 °C.

-

After the addition is complete, allow the reaction to naturally warm to 20-30 °C and stir for 2 hours.

-

Cool the mixture to 0-10 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Stir for 30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.

-

Extract the aqueous phase once with ethyl acetate (EA).

-

Combine all organic phases and concentrate under reduced pressure at 50 °C to yield a pale yellow oily liquid (intermediate product).

Step 2: Synthesis of this compound

-

To a reaction vessel, add the 400 g of 4-(2-hydroxyisopropyl)-2-chloropyridine obtained from Step 1, 1200 g of triethylsilane, and 1340 g of trifluoroacetic acid.

-

Heat the mixture to reflux at 80-90 °C and maintain for 14 hours, monitoring for the complete consumption of the starting material.

-

Cool the reaction to 60 °C and add 250 mL of n-hexane. Stir for 30 minutes.

-

Transfer to a separatory funnel, allow the layers to separate, and extract the aqueous phase once with 150 mL of n-hexane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure at 50 °C to yield the final product as an oily liquid.

Purification

The crude product obtained from the synthesis is reported to be of high purity.[6] For applications requiring exceptional purity, vacuum distillation is the recommended method. Given the predicted boiling point of ~211 °C at atmospheric pressure, distillation under reduced pressure will prevent thermal decomposition.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the C2-Cl bond. This position is activated towards two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. The chlorine atom at the C2 position is a good leaving group, making this site highly susceptible to SNAr reactions.[14][15]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization onto the electronegative nitrogen atom.[15]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Representative Protocol (Amination):

-

Dissolve this compound (1.0 equiv) and the desired amine (1.2-2.0 equiv) in a polar aprotic solvent such as DMF or NMP.

-

Add a non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃ (2.0 equiv), to act as an HCl scavenger.

-

Heat the reaction mixture, typically between 80-150 °C, and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming C-C, C-N, and C-O bonds, and 2-chloropyridines are viable substrates, though often requiring more forcing conditions or specialized catalyst systems compared to their bromo or iodo analogs.[16]

The Suzuki reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.[17][18] This is one of the most widely used methods for constructing biaryl structures found in many pharmaceuticals.

Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction forms a C-N bond by coupling the chloropyridine with a primary or secondary amine.[19] It is a powerful alternative to classical SNAr, often proceeding under milder conditions with a broader substrate scope, enabled by specialized phosphine ligands.[20][21] The catalytic cycle is similar to the Suzuki coupling, but involves the formation of a palladium-amido complex followed by reductive elimination.[22]

Causality in Catalyst Selection: For less reactive aryl chlorides like this compound, successful cross-coupling typically requires the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or BrettPhos) and a strong base (e.g., NaOtBu or K₃PO₄). These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[22][23]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block due to the synthetic handles it provides. Its derivatives are explored in various therapeutic areas. While specific publicly disclosed drug candidates originating from this exact molecule are limited, the 2-amino-4-substituted pyridine core, readily accessible from it via SNAr or Buchwald-Hartwig amination, is present in numerous kinase inhibitors and other signaling pathway modulators. In agrochemicals, substituted pyridines are integral to the structure of many modern herbicides and fungicides.[4]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for closely related chloropyridine compounds.[24]

-

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound is a strategically important intermediate in modern organic synthesis. Its value is defined by the predictable and versatile reactivity of the C2-chloro substituent, which allows for the facile introduction of a wide range of functionalities through nucleophilic substitution and cross-coupling reactions. This guide has provided a detailed synthesis protocol, an analysis of the compound's key chemical properties, and a mechanistic exploration of its primary reaction pathways. By understanding the principles that govern its behavior, researchers can effectively leverage this building block to construct complex molecular architectures for the development of novel therapeutics and agrochemicals.

References

- CN112321494B - Method for preparing this compound - Google P

-

This compound | C8H10ClN | CID 587840 - PubChem. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

NMR Chemical Shifts. [Link]

-

(2-Chloro-pyridin-4-yl)-diisopropyl-amine - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

2 Chloro Isopropyl Pyridine Boiling Point: 166 C at Best Price in Mumbai - Tradeindia. [Link]

-

The Buchwald-Hartwig Amination Reaction - YouTube. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

mass spectra - fragmentation patterns - Chemguide. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Mass Spectra of some substituted 2-Chloro-pyridones. - NA ZAIDI, JM AL-KATTI AND FH SAEED. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? [Link]

-

Organic Syntheses Procedure. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

- Process for the preparation of 2-chloro-pyridine and its derivatives - Google P

-

nucleophilic aromatic substitutions - YouTube. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. [Link]

-

Pyridine, 2-chloro- - the NIST WebBook. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Nucleophilic Substitution with amines - YouTube. [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. [Link]

-

The Indispensable Role of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. [Link]

Sources

- 1. 3-Chloro-5-isopropylpyridin-4-amine | Benchchem [benchchem.com]

- 2. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 959020-16-7 | 2-Chloro-4-(iso-propyl)pyridine - Synblock [synblock.com]

- 4. This compound | 959020-16-7 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. This compound CAS#: 959020-16-7 [m.chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.pdx.edu [web.pdx.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. kgroup.du.edu [kgroup.du.edu]

- 13. Pyridine, 2-chloro- [webbook.nist.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 24. 2-Chloro-4-methylpyridine 98 3678-62-4 [sigmaaldrich.com]

Introduction: Characterizing a Key Synthetic Intermediate

An In-depth Technical Guide to the Mass Spectrometric Analysis of 2-Chloro-4-isopropylpyridine

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its precise structural characterization is paramount for ensuring the identity, purity, and quality of downstream products. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

This guide provides a comprehensive overview of the mass spectrometric behavior of this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the strategic approach to data acquisition and interpretation. We will explore the predictable fragmentation pathways under electron ionization (EI), propose robust analytical workflows for both identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide the rationale behind these experimental designs.

Part 1: Predicted Fragmentation Pathway under Electron Ionization (EI-MS)

Direct mass spectrometry data for this compound is not widely published in common spectral databases. However, based on fundamental principles of mass spectrometry and analysis of structurally analogous compounds, a reliable fragmentation pathway can be predicted. This predictive approach is a critical skill for researchers when encountering novel or uncharacterized compounds.

The structure of this compound (molar mass: 155.63 g/mol ) contains several features that dictate its fragmentation: a stable aromatic pyridine ring, a labile isopropyl group, and an electronegative chlorine atom. Under typical 70 eV electron ionization, we anticipate the following key fragmentation steps:

-

Molecular Ion (M⁺˙): The initial event is the removal of an electron to form the molecular ion. Due to the presence of chlorine, this will manifest as a characteristic isotopic pattern, with the M⁺˙ peak at m/z 155 and an (M+2)⁺˙ peak at m/z 157, with a relative abundance ratio of approximately 3:1. This isotopic signature is a crucial diagnostic tool.

-

Loss of a Methyl Group (Benzylic Cleavage): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This results in a stable, secondary carbocation adjacent to the aromatic ring (a benzylic-type cation), which is resonance-stabilized. This fragment is often the base peak in the spectrum.

-

Loss of Propylene (McLafferty-like Rearrangement): An alternative fragmentation of the molecular ion involves the loss of a neutral propylene molecule (C₃H₆, 42 Da) via a rearrangement process, leading to the formation of a 2-chloro-4-hydropyridine radical cation.

-

Loss of Chlorine: The molecular ion can also lose a chlorine radical (•Cl, 35 Da), although this is generally less favorable than the initial loss of a methyl group.

-

Ring Cleavage: Subsequent fragmentation of the primary fragment ions will involve the characteristic cleavage of the pyridine ring, often through the loss of hydrogen cyanide (HCN, 27 Da) or acetylene (C₂H₂, 26 Da).

Predicted Mass Spectrum Data

| Predicted m/z | Predicted Identity | Proposed Fragmentation Step | Notes |

| 155 / 157 | [M]⁺˙ | Molecular Ion | Key diagnostic due to 3:1 chlorine isotope pattern. |

| 140 / 142 | [M - CH₃]⁺ | Loss of a methyl radical | Predicted to be the base peak due to cation stability. |

| 120 | [M - Cl]⁺ | Loss of a chlorine radical | Confirms the presence of chlorine. |

| 113 | [M - C₃H₆]⁺˙ | Loss of neutral propylene | Indicates rearrangement fragmentation. |

| 77 | [C₅H₄N]⁺ | Pyridine ring fragment | A common fragment for pyridine derivatives. |

Visualization of the Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for this compound.

Part 2: Recommended Analytical Workflow: GC-MS for Identification

For the definitive identification and purity assessment of volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides structural confirmation.

The choice of parameters is critical for robust results. A non-polar stationary phase column is recommended, as it separates compounds primarily based on their boiling points. A split/splitless injector provides flexibility for analyzing samples of varying concentrations.

Step-by-Step GC-MS Protocol

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 100 µg/mL.

-

GC System:

-

Injector: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250 °C to ensure rapid volatilization.

-

Column: A standard, non-polar 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This phase provides excellent resolution for a wide range of analytes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS System:

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 350. This range will capture the molecular ion and all significant fragments.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Confirm the presence of the molecular ion (m/z 155/157) and the key fragment ions (m/z 140/142) as predicted.

-

Compare the acquired spectrum against a commercial or in-house spectral library if available.

-

GC-MS Workflow Diagram

Caption: Standard workflow for identification by GC-MS.

Part 3: Recommended Analytical Workflow: LC-MS/MS for Quantification

In drug development and regulated environments, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantification due to its superior sensitivity and selectivity. This is particularly relevant when analyzing samples from complex biological matrices. The technique relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.

Developing an LC-MS/MS (MRM) Method

-

Analyte Infusion & Tuning:

-

Prepare a ~1 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Infuse the solution directly into the mass spectrometer using a syringe pump.

-

Operate the source in positive Electrospray Ionization (ESI) mode. The pyridine nitrogen is readily protonated, making [M+H]⁺ the target precursor ion (m/z 156).

-

Optimize source parameters (e.g., capillary voltage, gas flows) to maximize the signal for the m/z 156 precursor ion.

-

-

Product Ion Scan:

-

Perform a product ion scan on the precursor m/z 156. This involves isolating m/z 156 in the first quadrupole, fragmenting it with a collision gas (e.g., argon) in the second quadrupole (collision cell), and scanning the third quadrupole to identify the resulting product ions.

-

Based on the predicted fragmentation, the most intense and stable product ion is likely to be m/z 141, corresponding to the [M+H - CH₃]⁺ fragment.

-

Optimize the collision energy to maximize the transition from m/z 156 to m/z 141.

-

-

LC Method Development:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes to ensure elution and separation from impurities.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Final MRM Protocol:

-

Precursor Ion: m/z 156.1

-

Product Ion (Quantifier): m/z 141.1

-

Product Ion (Qualifier): Select a second, less intense product ion for confirmation.

-

Dwell Time: 50-100 ms.

-

Construct a calibration curve using standards of known concentration to enable accurate quantification of the analyte in unknown samples.

-

LC-MS/MS Workflow Diagram

Caption: Workflow for quantification by LC-MS/MS using MRM.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to devise robust analytical strategies, even in the absence of pre-existing library data. By predicting the fragmentation behavior under EI, we can confidently identify the compound using GC-MS, leveraging its characteristic isotopic pattern and benzylic cleavage. For high-sensitivity quantification required in drug development, a targeted LC-MS/MS method provides the necessary selectivity and performance. The workflows detailed in this guide represent a best-practice approach, ensuring that data generated is both accurate and defensible, meeting the rigorous standards of scientific research and development.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Introduction to Mass Spectrometry, 4th Edition. J. Throck Watson and O. David Sparkman. A foundational text on the principles and practices of mass spectrometry. [Link]

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4-isopropylpyridine for Advanced Pharmaceutical Development

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-4-isopropylpyridine has emerged as a critical synthon, valued for its specific reactivity and structural contributions to a variety of advanced drug candidates. This technical guide provides an in-depth exploration of this key intermediate, from its fundamental identifiers and physicochemical properties to its synthesis and pivotal role in the construction of complex, biologically active molecules.

Core Identification and Chemical Identity

Precise identification of a chemical entity is the foundation of reproducible scientific research. This compound is known by several synonyms, and a clear understanding of these is crucial for navigating chemical databases and literature.

The definitive identifier for this compound is its CAS Registry Number: 959020-16-7 .[1]

Key Synonyms and Nomenclature

-

Systematic (IUPAC) Name: 2-chloro-4-propan-2-ylpyridine[1]

-

Common Synonyms: 2-CHLORO-4-(PROPAN-2-YL)PYRIDINE, 2-CHLORO-4-(ISO-PROPYL)PYRIDINE, 4-isopropyl-2-chloropyridine.[1]

The structural representation of this compound is fundamental to understanding its reactivity.

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A comprehensive understanding of the molecule's properties is essential for its handling, reaction optimization, and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Boiling Point (Predicted) | 211.4 ± 20.0 °C | [2] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 2.9 | [1] |

| CAS Registry Number | 959020-16-7 | [] |

Synthesis and Manufacturing Insights

The accessibility of this compound is a key factor in its widespread use. A patented method highlights an efficient, high-yield, and high-purity synthesis route suitable for industrial production.[4]

Patented Synthesis Protocol

This synthetic pathway proceeds in two main stages, starting from readily available 2-chloroisonicotinic acid methyl ester.

Step 1: Grignard Reaction to Form the Alcohol Intermediate

The initial step involves the reaction of 2-chloroisonicotinic acid methyl ester with a Grignard reagent, such as methyl magnesium bromide, to form the tertiary alcohol intermediate, 4-(2-hydroxyisopropyl)-2-chloropyridine.[4]

Step 2: Reduction to this compound

The alcohol intermediate is then subjected to a reduction reaction to yield the final product, this compound.[4]

Caption: High-level overview of the patented synthesis route.

Detailed Experimental Protocol

From Patent CN112321494B[4]

Step 1:

-

Dissolve 340g of 2-chloroisonicotinic acid methyl ester in 6800mL of THF at room temperature.

-

Cool the solution to between -50°C and -60°C.

-

Slowly add 5000mL of a 1M solution of methyl magnesium bromide in THF.

-

Allow the reaction mixture to naturally warm to 20-30°C and stir for 2 hours.

-

Cool the mixture to 0-10°C and quench the reaction by the dropwise addition of a saturated ammonium chloride solution.

-

Stir for 30 minutes, then separate the layers.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to yield 4-(2-hydroxyisopropyl)-2-chloropyridine.

Step 2:

-

The crude 4-(2-hydroxyisopropyl)-2-chloropyridine is subjected to reduction. The patent suggests this can be carried out at a temperature range of 20-150°C, preferably 70-80°C, for 2-20 hours (preferably 5 hours). The specific reducing agent is not explicitly defined in the abstract but this step is crucial for the final product formation.

This method is advantageous due to its high yield, high product purity, readily available starting materials, and operational simplicity, making it suitable for industrial-scale production.[4]

Core Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate, primarily due to the reactivity of the chloro-substituent on the electron-deficient pyridine ring. This allows for its participation in key carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the synthesis of complex drug molecules.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkoxy pyridine derivatives, respectively.

Caption: General scheme for Nucleophilic Aromatic Substitution.

Experimental Protocol: General Amination

-

To a solution of this compound in a suitable solvent (e.g., dioxane, DMF, or NMP), add the desired amine (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2-3 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80°C to 150°C, or utilize microwave irradiation for accelerated reaction times.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

A cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling allows for the formation of a C-C bond between the 2-position of the pyridine ring and a variety of sp²-hybridized carbon atoms from boronic acids or esters. This reaction is instrumental in constructing biaryl and hetero-biaryl scaffolds, which are prevalent in many kinase inhibitors and other targeted therapies.

Caption: General scheme for Suzuki-Miyaura Cross-Coupling.

Experimental Protocol: Microwave-Assisted Suzuki Coupling [5]

-

In a microwave vial, combine this compound (0.5 mmol), the desired arylboronic acid (0.6-0.75 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 0.5-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 1.0-1.5 mmol).

-

Add a suitable solvent system (e.g., Dioxane/H₂O or DMF).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (typically 120-150°C) for 10-30 minutes.

-

After the reaction, cool the vial to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.

-

Purify the residue by column chromatography.

Application in the Synthesis of Therapeutic Agents

This compound and its derivatives are key intermediates in the synthesis of high-value pharmaceutical targets. For instance, related pyridinyl amines are crucial for the synthesis of KRAS G12C inhibitors, a class of targeted cancer therapies.[6] The structural motif provided by this compound is also relevant in the development of renin inhibitors for the treatment of hypertension.[4]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related chloropyridines can provide guidance.

General Hazards:

-

Flammability: Chloropyridines can be flammable liquids or solids.

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and serious eye irritation.[7]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Conclusion

This compound stands as a testament to the enabling power of well-designed chemical intermediates in the advancement of pharmaceutical sciences. Its defined reactivity, coupled with an efficient and scalable synthesis, positions it as a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reaction chemistry, as outlined in this guide, is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

- CN112321494B - Method for preparing this compound.

-

Organic Syntheses Procedure. Org. Synth. 2012, 89, 549-561. [Link]

-

This compound | C8H10ClN | CID 587840 - PubChem. [Link]

- Process for the preparation of 2-chloro-pyridine and its derivatives - Google P

-

Will 2-chloro pyridine shows nucleophilic substitution with secondary amines? - ResearchGate. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

2-Isopropylpyridine | C8H11N | CID 69523 - PubChem. [Link]

-

Pyridine, 2-chloro- - NIST WebBook. [Link]

-

Pyridine, 2-chloro- - NIST WebBook. [Link]

-

4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. [Link]

-

Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling - ResearchGate. [Link]

-

Amines as nucleophiles - Chemguide. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]

-

Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Link]

-

nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis - Doc Brown's Chemistry. [Link]

-

Amination of 2-halopyridines. [a] | Download Table - ResearchGate. [Link]

-

Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC - PubMed Central. [Link]

-

C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

- WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound - Google P

-

Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed. [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. [Link]

Sources

- 1. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 959020-16-7 [chemicalbook.com]

- 4. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-isopropylpyridine